Phenformin hydrochloride is a biguanide compound that has been used in scientific research to investigate its potential applications in various fields. [] It is classified as a hypoglycemic agent due to its ability to lower blood glucose levels. [] Phenformin hydrochloride has been a subject of scientific interest due to its unique chemical properties and its potential for interacting with biological systems. []
Phenformin hydrochloride is classified as an oral hypoglycemic agent. It acts primarily by enhancing insulin sensitivity and reducing hepatic glucose production. Its chemical structure is characterized by the presence of a phenethyl group, which distinguishes it from other biguanides like metformin.
The synthesis of phenformin hydrochloride typically involves the reaction of phenethylamine with guanidine or its derivatives. The general synthetic route can be outlined as follows:
The synthesis parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.
Phenformin hydrochloride has the chemical formula and a molecular weight of approximately 233.72 g/mol. Its structural characteristics include:
Phenformin hydrochloride participates in various chemical reactions relevant to its pharmacological properties:
These reactions are essential for understanding both the therapeutic effects and potential side effects associated with phenformin hydrochloride.
Phenformin hydrochloride primarily exerts its effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The mechanism can be summarized as follows:
Phenformin hydrochloride exhibits several notable physical and chemical properties:
Despite its withdrawal from general clinical use due to safety concerns, phenformin hydrochloride continues to have significant scientific applications:
Phenformin hydrochloride (1-(diaminomethylidene)-2-(2-phenylethyl)guanidine hydrochloride) is a biguanide derivative with the empirical formula C₁₀H₁₅N₅·HCl and a molecular weight of 241.72 g/mol. Its structure comprises a phenethyl group linked to a biguanide moiety, forming a cationic species at physiological pH. The hydrochloride salt crystallizes as a white powder with a melting point of 175–178°C. It exhibits moderate aqueous solubility (48 mg/mL at 25°C) but is insoluble in chloroform, ether, and dimethyl sulfoxide (DMSO). The compound’s dissociation constants (pKa values) are 2.7 (protonated biguanide) and 11.8 (phenethyl amine), indicating dual acid-base character [5] [9] [10].
A key physicochemical distinction from metformin is phenformin’s enhanced lipophilicity. Chromatographic studies using reversed-phase thin-layer chromatography (RP-TLC) determined its lipophilicity parameter (Rᴍᴡ) as −0.37 to 0.15, compared to metformin’s −1.21 to −0.70. This higher lipophilicity, quantified by a calculated logP of −0.8, arises from the hydrophobic phenethyl group, which facilitates greater membrane permeability and mitochondrial accumulation [1] [10].
Table 1: Physicochemical Properties of Phenformin Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₅N₅·HCl | [5] [9] |
Molecular Weight | 241.72 g/mol | [5] [9] |
Melting Point | 175–178°C | [10] |
Water Solubility | 48 mg/mL (25°C) | [8] [9] |
LogP (Lipophilicity) | −0.8 (experimental) | [10] |
Rᴍᴡ (Chromatographic) | −0.37 to 0.15 | [1] |
pKa | 2.7, 11.8 | [10] |
Absorption: Phenformin hydrochloride is rapidly absorbed following oral administration, with peak plasma concentrations (0.08–0.18 mg/L) achieved within 3 hours. Interindividual variability in absorption kinetics correlates with debrisoquine metabolism phenotypes, indicating genetic influences on bioavailability [6] [10].
Distribution: The drug exhibits moderate plasma protein binding (12–20%) and a volume of distribution reflecting tissue sequestration. Its lipophilicity enables efficient penetration into mitochondria-rich tissues like liver, muscle, and neoplasms. Steady-state plasma concentrations reach 0.10–0.24 mg/L during chronic dosing [6] [10].
Metabolism: Hepatic cytochrome P450 enzymes (primarily CYP2D6) hydroxylate phenformin at the aromatic ring, forming 4-hydroxyphenformin as the primary metabolite. This metabolite undergoes glucuronidation before excretion. Approximately 50% of an administered dose is eliminated unchanged in urine within 24 hours, while 33% is excreted as the hydroxylated conjugate. Poor metabolizers of debrisoquine (CYP2D6 deficiency) exhibit elevated plasma phenformin levels due to reduced hydroxylation capacity [6] [10].
Excretion: Renal clearance accounts for >90% of elimination, with a plasma half-life of 10–15 hours. The prolonged half-life compared to metformin (3–6 hours) reflects phenformin’s lower renal tubular secretion rate and higher tissue binding [6] [10].
Table 2: Pharmacokinetic Parameters of Phenformin Hydrochloride
Parameter | Value | Details |
---|---|---|
Bioavailability | Rapid, complete | Dose-dependent |
Tₘₐₓ (Time to peak) | 3 hours | Single 50 mg dose |
Cₘₐₓ (Peak plasma) | 0.08–0.18 mg/L | Single 50 mg dose |
Plasma Protein Binding | 12–20% | Moderate affinity |
Primary Metabolite | 4-Hydroxyphenformin glucuronide | CYP2D6-mediated hydroxylation |
Elimination Half-life | 10–15 hours | Biphasic kinetics |
Renal Excretion | 50% (unchanged in 24 h) | Active secretion |
Total Clearance | 400–600 mL/min | Renal-dependent |
Phenformin’s primary pharmacodynamic action is the selective inhibition of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase). At therapeutic concentrations (1–5 mM), it suppresses electron transfer from NADH to ubiquinone, reducing proton pumping across the inner mitochondrial membrane. This inhibition depletes ATP and increases the AMP:ATP ratio by >70% within minutes. Phenformin’s potency in Complex I inhibition is approximately 50-fold greater than metformin due to its superior membrane permeability and mitochondrial accumulation [3] [7] [8].
The energy crisis triggered by ATP depletion activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Phenformin induces AMPK phosphorylation at Thr¹⁷², enhancing its catalytic activity by 3–5 fold. Activated AMPK phosphorylates downstream targets:
In cancer cells, phenformin also activates the unfolded protein response (UPR) via AMPK-dependent pathways. It phosphorylates endoplasmic reticulum (ER) stress sensors IRE1α and PERK, leading to XBP1 splicing and eIF2α phosphorylation. This UPR activation contributes to phenformin’s cytotoxic effects in neoplasms by inducing pro-apoptotic factors like CHOP [3].
Phenformin and metformin share a biguanide core but differ critically in side-chain chemistry: phenformin features a lipophilic phenethyl group, whereas metformin has two methyl groups. This structural divergence drives significant pharmacological contrasts:
Mitochondrial Inhibition: Phenformin is a 50-fold more potent Complex I inhibitor than metformin (IC₅₀ = 15.6 μM vs. 780 μM). Its hydrophobic phenethyl chain enhances mitochondrial membrane partitioning, achieving higher intramitochondrial concentrations. This potency translates to stronger AMPK activation and mTOR suppression in tumor models [7] [8] [10].
Lipophilicity and Tissue Distribution: Phenformin’s logP (−0.8) exceeds metformin’s (−1.47), conferring 3–5-fold greater cellular uptake. Consequently, phenformin accumulates more efficiently in muscle, liver, and solid tumors. Chromatographic Rᴍᴡ values confirm this: phenformin averages −0.11 (hydrophilic) versus metformin’s −0.95 (highly hydrophilic) [1] [10].
Metabolism and Elimination: Unlike metformin (excreted unchanged), phenformin undergoes extensive CYP2D6-mediated hydroxylation. This metabolic pathway creates drug-drug interaction risks and polymorphic variability absent with metformin. Renal clearance of phenformin is slower (t₁/₂ = 10–15 h vs. 3–6 h), prolonging tissue exposure [6] [10].
Downstream Signaling: Both drugs inhibit mTORC1, but phenformin additionally triggers IRE1α-dependent UPR activation—a mechanism not observed with metformin. Phenformin also exhibits superior anticancer effects in preclinical studies, eradicating cancer stem cells resistant to metformin [3] [7].
Table 3: Pharmacological Comparison of Phenformin and Metformin
Parameter | Phenformin | Metformin | Pharmacological Impact |
---|---|---|---|
Side Chain | Phenethyl | Dimethyl | Determines lipophilicity |
LogP/Rᴍᴡ | −0.8 / −0.37 to 0.15 | −1.47 / −1.21 to −0.70 | Higher tissue penetration (phenformin) |
Complex I IC₅₀ | 15.6 μM | 780 μM | 50-fold greater potency (phenformin) |
AMPK Activation | 3–5 fold increase | 2–3 fold increase | Stronger metabolic effects (phenformin) |
Primary Metabolism | CYP2D6 hydroxylation | None (renal excretion) | Polymorphic variability (phenformin) |
Elimination Half-life | 10–15 hours | 3–6 hours | Prolonged action (phenformin) |
UPR Activation | IRE1α/PERK phosphorylation | Minimal effect | Enhanced cytotoxicity (phenformin) |
Imeglimin, a cyclic biguanide derivative, contrasts with both agents. It preserves mitochondrial function while improving glucose sensitivity, lacking Complex I inhibition. This fundamental difference eliminates the lactic acidosis risk associated with phenformin but may reduce anticancer efficacy [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7